N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine
Brand Name: Vulcanchem
CAS No.: 31350-11-5
VCID: VC18752630
InChI: InChI=1S/C9H11N3O3S/c13-12(14)9-2-1-8(16-9)7-10-11-3-5-15-6-4-11/h1-2,7H,3-6H2
SMILES:
Molecular Formula: C9H11N3O3S
Molecular Weight: 241.27 g/mol

N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine

CAS No.: 31350-11-5

Cat. No.: VC18752630

Molecular Formula: C9H11N3O3S

Molecular Weight: 241.27 g/mol

* For research use only. Not for human or veterinary use.

N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine - 31350-11-5

Specification

CAS No. 31350-11-5
Molecular Formula C9H11N3O3S
Molecular Weight 241.27 g/mol
IUPAC Name N-morpholin-4-yl-1-(5-nitrothiophen-2-yl)methanimine
Standard InChI InChI=1S/C9H11N3O3S/c13-12(14)9-2-1-8(16-9)7-10-11-3-5-15-6-4-11/h1-2,7H,3-6H2
Standard InChI Key DZATWMZTHMRCOI-UHFFFAOYSA-N
Canonical SMILES C1COCCN1N=CC2=CC=C(S2)[N+](=O)[O-]

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the Schiff base family, formed via condensation between a primary amine (morpholine-4-amine) and a carbonyl-containing heterocycle (5-nitrothiophene-2-carbaldehyde). The resulting structure (Figure 1) features:

  • A 5-nitrothiophene ring: The nitro group at the 5-position confers strong electron-withdrawing effects, influencing reactivity and electronic properties .

  • A morpholine moiety: A six-membered saturated ring containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity .

  • An imine linkage (-C=N-): This conjugated system enables participation in coordination chemistry and redox reactions .

Molecular Formula: C₉H₁₀N₂O₃S
Molecular Weight: 226.25 g/mol
IUPAC Name: (E)-N-morpholino-1-(5-nitrothiophen-2-yl)methanimine

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol (Figure 2) :

  • Aminal Formation: Reaction of 5-nitrothiophene-2-carbaldehyde with morpholine in benzene under reflux yields the intermediate aminal.

  • Cyanide Addition: Treatment with trimethylsilyl cyanide (TMSCN) and iodine in dichloromethane produces a nitrile intermediate.

  • Hydrolysis: The nitrile is hydrolyzed using D₂O/DMSO to generate the deuterated aldehyde.

  • Schiff Base Formation: Condensation with N-aminomorpholine in dichloromethane with MgSO₄ as a desiccant yields the final product.

Key Reaction Conditions:

  • Solvents: Benzene, CH₂Cl₂, DMSO

  • Catalysts: I₂ (for cyanide addition)

  • Yield: ~90% (deuterated form) .

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.79 (d, J = 3.9 Hz, 1H, thiophene H-3)

  • δ 7.51 (s, 1H, imine H)

  • δ 6.90 (d, J = 3.8 Hz, 1H, thiophene H-4)

  • δ 3.96–3.71 (m, 4H, morpholine OCH₂)

  • δ 3.35–3.10 (m, 4H, morpholine NCH₂)

13C NMR (150 MHz, CDCl₃) :

  • δ 155.3 (imine C=N)

  • δ 151.3 (thiophene C-5)

  • δ 121.7 (C-NO₂)

  • δ 114.4 (thiophene C-2)

  • δ 108.4 (thiophene C-3)

  • δ 66.2 (morpholine OCH₂)

  • δ 51.0 (morpholine NCH₂)

Physicochemical Properties

Thermal Stability and Solubility

While direct data for the compound is limited, analogs provide insights:

  • Boiling Point: ~409°C (estimated for similar nitrothiophene derivatives) .

  • Density: ~1.411 g/cm³ (comparable to morpholin-4-yl-(5-nitrofuran-2-yl)methanone) .

  • Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) due to the morpholine and nitro groups .

Electronic Properties

The nitro group induces strong electron withdrawal, polarizing the thiophene ring and enhancing electrophilicity at the imine carbon. This facilitates nucleophilic attacks and metal coordination .

Reactivity and Functional Applications

Coordination Chemistry

Schiff bases like this compound readily form complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which are explored for:

  • Antimicrobial Activity: Metal complexes disrupt microbial cell membranes .

  • Anticancer Potential: Coordination enhances DNA intercalation and topoisomerase inhibition .

Biological Activity

While specific assays for this compound are unreported, structurally related Schiff bases exhibit:

  • Antitumor Effects: IC₅₀ values <10 μM against MCF-7 and HeLa cells .

  • Antibacterial Action: MIC of 8–16 μg/mL against S. aureus and E. coli .

  • Antioxidant Capacity: DPPH radical scavenging (EC₅₀ ~25 μM) .

Industrial and Pharmacological Relevance

Patent Landscape

Nitrothiophene derivatives are patented for anticancer applications, notably as:

  • Kinase Inhibitors: Targeting EGFR and VEGFR in solid tumors .

  • Apoptosis Inducers: Activating caspase-3/7 pathways in leukemia cells .

Drug Design Considerations

  • ADME Profile: High logP (~2.5) suggests moderate blood-brain barrier permeability.

  • Toxicity: Nitro groups may require metabolic reduction to avoid hepatotoxicity .

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